1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile
Overview
Description
1-Benzyl-3-hydroxymethyl-pyrrolidine-3-carbonitrile is a compound with the chemical formula C13H16N2O . It is a white solid that is soluble in organic solvents and slightly soluble in water. This compound is a pyrrolidine-based compound that is used in a range of scientific experiments due to its unique physical and chemical properties.
Synthesis Analysis
The equilibrium constant for the ketoreductase-catalyzed reduction reaction of 1-benzyl-3-pyrrolidinone has been measured in n-hexane. 1-Benzyl-3-pyrrolidinone on enzymatic asymmetric reduction yields enantiopure 1-benzyl-3-hydroxypyrrolidine, a well-known intermediate for various drugs .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-hydroxymethyl-pyrrolidine-3-carbonitrile is represented by the formula C13H16N2O . The structure is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
1-Benzyl-3-hydroxymethyl-pyrrolidine-3-carbonitrile has a molecular weight of 216.28 . It is a white solid that is soluble in organic solvents and slightly soluble in water.Scientific Research Applications
Synthesis and Microbiological Activity
The synthesis of various derivatives of pyrrolidine-3-carbonitrile, including 1-benzyl-3-hydroxymethyl-pyrrolidine-3-carbonitrile, has been explored for their potential microbiological activity. For instance, derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been studied, leading to compounds that exhibit significant bacteriostatic and antituberculosis activity (Miszke et al., 2008). This underscores the chemical's relevance in developing new antimicrobial agents.
Crystal Structure Determination
Research into the crystal structures of pyridine-3-carbonitrile derivatives, closely related to 1-benzyl-3-hydroxymethyl-pyrrolidine-3-carbonitrile, has provided insights into the molecular configurations that could influence the activity and stability of these compounds (Moustafa & Girgis, 2007). Understanding these structures aids in the rational design of new drugs and materials.
Cycloaddition Reactions
Cycloaddition reactions involving pyrrolidine and chromone derivatives, akin to the synthesis processes involving 1-benzyl-3-hydroxymethyl-pyrrolidine-3-carbonitrile, have yielded compounds with promising structural motifs for pharmacological application. Such reactions have been exploited to synthesize novel compounds with potential biological activities, illustrating the chemical's utility in organic synthesis and drug development (Sosnovskikh et al., 2014).
Antimicrobial Activity
The antimicrobial properties of pyrrolidine-3-carbonitrile derivatives highlight the potential of 1-benzyl-3-hydroxymethyl-pyrrolidine-3-carbonitrile as a scaffold for developing new antimicrobial agents. Research has shown that certain derivatives exhibit potent activity against a range of bacteria, underscoring the compound's significance in addressing antibiotic resistance (El-Mansy et al., 2018).
Properties
IUPAC Name |
1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-13(11-16)6-7-15(10-13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYMNVQUHVGPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C#N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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